molecular formula C15H16N2O3 B7577161 2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid

2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid

Cat. No. B7577161
M. Wt: 272.30 g/mol
InChI Key: NMQRKNNNGOHCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid, also known as IPCA-7, is a synthetic compound that has been synthesized by researchers to study its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration. 2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of genes involved in inflammation and cancer cell growth. 2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. By inhibiting HDACs, 2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid can induce the expression of genes involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. 2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. In addition, 2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield using a multi-step process. 2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to have potent anti-cancer and anti-inflammatory effects, making it a promising candidate for further preclinical and clinical studies. However, 2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain in vitro and in vivo studies. In addition, 2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid has not been extensively studied for its potential toxicity and pharmacokinetic properties.

Future Directions

There are several future directions for research on 2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid. One area of research is to study the potential therapeutic applications of 2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid in other diseases such as autoimmune disorders and cardiovascular diseases. Another area of research is to study the potential toxicity and pharmacokinetic properties of 2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid in preclinical and clinical studies. In addition, future studies could focus on developing more potent and selective analogs of 2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid with improved solubility and pharmacokinetic properties. Overall, 2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.

Synthesis Methods

2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid can be synthesized using a multi-step process. The first step involves the reaction of indole-5-carboxylic acid with pyrrolidine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with acetic anhydride and triethylamine to obtain 2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid in high yield.

Scientific Research Applications

2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-14(19)9-12-2-1-7-17(12)15(20)11-3-4-13-10(8-11)5-6-16-13/h3-6,8,12,16H,1-2,7,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQRKNNNGOHCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC3=C(C=C2)NC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid

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